molecular formula C19H20N4O2 B2766342 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide CAS No. 2034318-24-4

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide

Cat. No.: B2766342
CAS No.: 2034318-24-4
M. Wt: 336.395
InChI Key: GBGPSHJEEDDBEO-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activities

The compound N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide, belonging to the class of indole-pyrimidine hybrids, has shown significant potential in scientific research, particularly in anticancer and antimicrobial applications. Gokhale et al. (2017) synthesized new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing substituted 2-amino pyrimidine moiety. These compounds exhibited in vitro anticancer activity against HeLa, HepG2, and MCF-7 cancer cells, with three molecules demonstrating more than 70% growth inhibition across all tested cell lines. Moreover, certain derivatives containing fluoro/chloro groups showed potent anti-microbial activity, indicating the importance of substituent groups on the pyrimidine ring in enhancing anti-proliferative and antimicrobial effects (Gokhale, Dalimba, & Kumsi, 2017).

DNA Binding and Modulation

Research on pyrimidine derivatives has also highlighted their potential in DNA binding and modulation, which is crucial for developing new therapeutic agents. For instance, pyrrole–imidazole (Py–Im) hairpin polyamides, which include pyrimidine components, have been studied for their ability to disrupt protein–DNA interactions and modulate gene expression in living cells. Modifications to these compounds, such as introducing an aryl group at the turn, have significantly enhanced their biological effects by up to two orders of magnitude, mainly through increased nuclear uptake. This approach provides a promising strategy for controlling the intracellular concentration of Py–Im polyamides, valuable for applications where biological potency is essential (Meier, Montgomery, & Dervan, 2012).

Synthesis and Characterization

The synthesis and characterization of pyrimidine derivatives have been a focal point of research, aiming at understanding their structure-activity relationships and developing novel compounds with enhanced therapeutic properties. Studies such as those conducted by Zhang, Zheng, and Cui (2014) on the Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles, including pyrimidine derivatives, have led to the divergent synthesis of privileged heterocycles. Such research underscores the versatility of pyrimidine derivatives in synthesizing a wide range of heterocyclic compounds, highlighting their importance in medicinal chemistry (Zhang, Zheng, & Cui, 2014).

Properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(14-3-2-13-8-11-20-17(13)12-14)23-15-4-6-16(7-5-15)25-19-21-9-1-10-22-19/h1-3,8-12,15-16,20H,4-7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGPSHJEEDDBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.